5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in the benzylidene moiety adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form new heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation can produce sulfone derivatives .
Scientific Research Applications
5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and non-linear optical materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 3-Bromo-4-fluorobenzaldehyde
- 1-Bromo-4-fluorobenzene
Uniqueness
5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H9BrFNOS2 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-fluorophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9BrFNOS2/c1-2-15-11(16)10(18-12(15)17)6-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3/b10-6- |
InChI Key |
VMPCRVOQEFXATB-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)F)Br)SC1=S |
Origin of Product |
United States |
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